Cas no 1003709-15-6 (2-Butyl-7-chloro-1H-indene)

2-ブチル-7-クロロ-1H-インデンは、有機合成化学において有用な中間体として知られる化合物です。この化合物は、クロロ基とブチル基が結合したインデン骨格を持ち、特異的な反応性を示します。医薬品や農薬の合成において、重要な中間体としての応用が期待されています。特に、クロロ基の存在により、求電子置換反応やカップリング反応への高い反応性が特徴です。また、ブチル基の導入により、脂溶性が向上し、特定の反応条件下での安定性が高まります。これらの特性から、複雑な有機分子の構築において、効率的な合成経路の設計が可能となります。

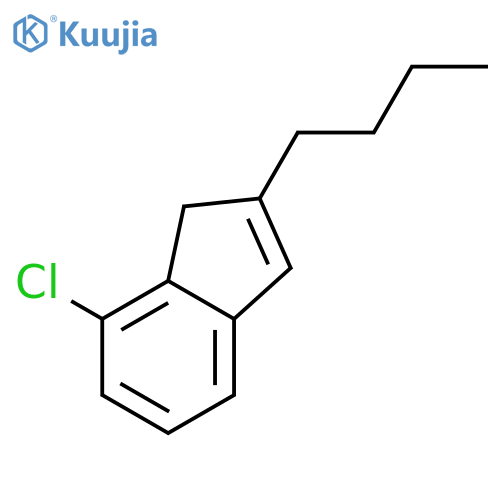

2-Butyl-7-chloro-1H-indene structure

商品名:2-Butyl-7-chloro-1H-indene

CAS番号:1003709-15-6

MF:C13H15Cl

メガワット:206.711202859879

MDL:MFCD09835217

CID:1040063

PubChem ID:45073543

2-Butyl-7-chloro-1H-indene 化学的及び物理的性質

名前と識別子

-

- 2-Butyl-7-chloro-1H-indene

- AG-C-28799

- AK-80559

- ANW-68240

- CTK6D6155

- MolPort-003-984-120

- PubChem5391

- SureCN5954196

- 1003709-15-6

- A897460

- 1H-Indene, 2-butyl-7-chloro-

- DTXSID20662780

- SCHEMBL5954196

- AKOS016006901

- DB-058371

- C13H15Cl

-

- MDL: MFCD09835217

- インチ: InChI=1S/C13H15Cl/c1-2-3-5-10-8-11-6-4-7-13(14)12(11)9-10/h4,6-8H,2-3,5,9H2,1H3

- InChIKey: JEVWWFHNDCXAIO-UHFFFAOYSA-N

- ほほえんだ: CCCCC1=CC2=C(C1)C(=CC=C2)Cl

計算された属性

- せいみつぶんしりょう: 206.0862282g/mol

- どういたいしつりょう: 206.0862282g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

- 密度みつど: 1.074±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 300.0±29.0 ºC (760 Torr),

- フラッシュポイント: 121.7±11.4 ºC,

- ようかいど: Insuluble (5.0E-4 g/L) (25 ºC),

2-Butyl-7-chloro-1H-indene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A079000285-1g |

2-Butyl-7-chloro-1H-indene |

1003709-15-6 | 95% | 1g |

$699.00 | 2023-09-04 | |

| eNovation Chemicals LLC | D500646-1g |

2-Butyl-7-chloro-1H-indene |

1003709-15-6 | 97% | 1g |

$690 | 2024-05-24 | |

| Chemenu | CM129572-1g |

2-butyl-7-chloro-1H-indene |

1003709-15-6 | 95% | 1g |

$333 | 2023-03-05 | |

| TRC | B075060-50mg |

2-Butyl-7-chloro-1H-indene |

1003709-15-6 | 50mg |

$ 240.00 | 2022-06-07 | ||

| Ambeed | A547301-1g |

2-Butyl-7-chloro-1H-indene |

1003709-15-6 | 95% | 1g |

$391.0 | 2024-04-26 | |

| TRC | B075060-100mg |

2-Butyl-7-chloro-1H-indene |

1003709-15-6 | 100mg |

$ 395.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D500646-1g |

2-Butyl-7-chloro-1H-indene |

1003709-15-6 | 97% | 1g |

$690 | 2025-02-21 | |

| eNovation Chemicals LLC | D500646-1g |

2-Butyl-7-chloro-1H-indene |

1003709-15-6 | 97% | 1g |

$690 | 2025-03-01 |

2-Butyl-7-chloro-1H-indene 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

1003709-15-6 (2-Butyl-7-chloro-1H-indene) 関連製品

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1003709-15-6)2-Butyl-7-chloro-1H-indene

清らかである:99%

はかる:1g

価格 ($):352.0